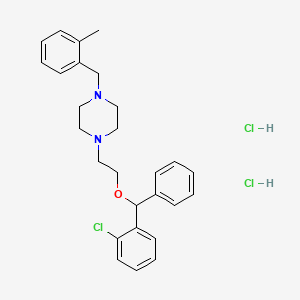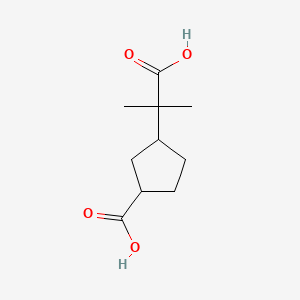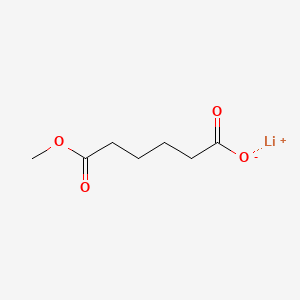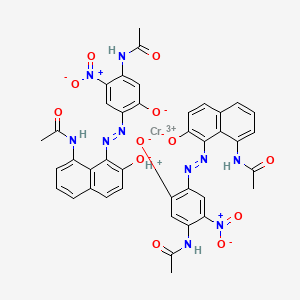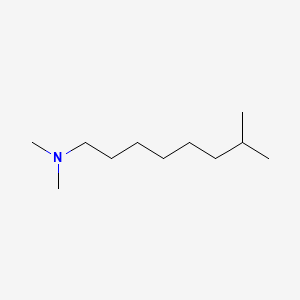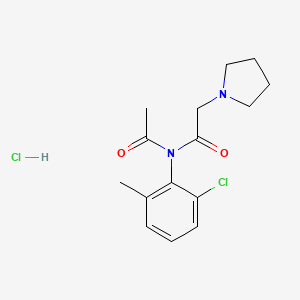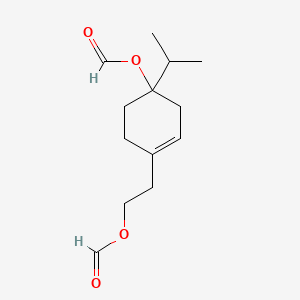
4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclohexene ring substituted with formyloxy and isopropyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Formylation: The formyloxy group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The final step involves esterification to introduce the ethyl formate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.
Reduction: Reduction reactions can be used to convert the formyloxy group to a hydroxyl group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of fine chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hydroxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Methoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Acetoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
Uniqueness
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is unique due to the presence of the formyloxy group, which can impart different reactivity and properties compared to similar compounds with other substituents.
Eigenschaften
CAS-Nummer |
72928-49-5 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
2-(4-formyloxy-4-propan-2-ylcyclohexen-1-yl)ethyl formate |
InChI |
InChI=1S/C13H20O4/c1-11(2)13(17-10-15)6-3-12(4-7-13)5-8-16-9-14/h3,9-11H,4-8H2,1-2H3 |
InChI-Schlüssel |
GWSRKPZGWXNWPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCC(=CC1)CCOC=O)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


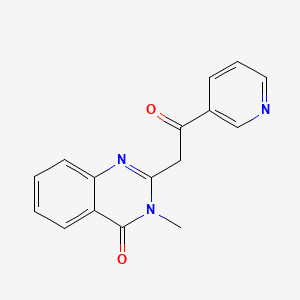
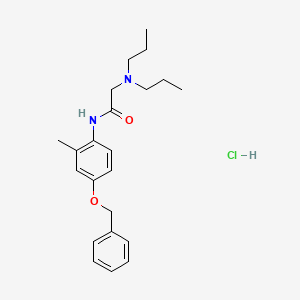
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)
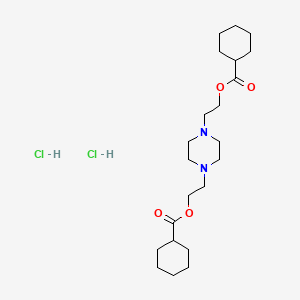

![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)

